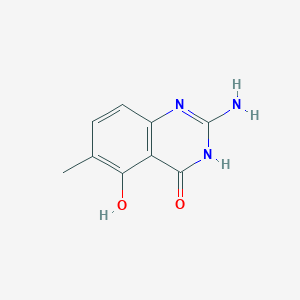
1-(Hydrazinylmethyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydrazinylmethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols This compound is characterized by the presence of a hydrazinylmethyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydrazinylmethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ol with hydrazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydrazinylmethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Naphthoquinones
Reduction: Hydrazine derivatives
Substitution: Various substituted naphthalenes
Applications De Recherche Scientifique
1-(Hydrazinylmethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(Hydrazinylmethyl)naphthalen-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazinylmethyl group, which forms hydrogen bonds with the nucleic acid bases. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological activity .
Comparaison Avec Des Composés Similaires
- 1-(Isoquinolin-1-yl)naphthalen-2-ol
- 1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
- (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol
Uniqueness: 1-(Hydrazinylmethyl)naphthalen-2-ol is unique due to its hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
887592-75-8 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(hydrazinylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H12N2O/c12-13-7-10-9-4-2-1-3-8(9)5-6-11(10)14/h1-6,13-14H,7,12H2 |
Clé InChI |
LHLOQXNUIPWNGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CNN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


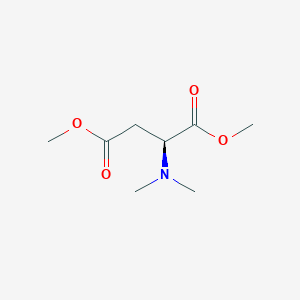
![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)
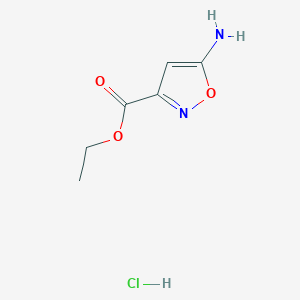
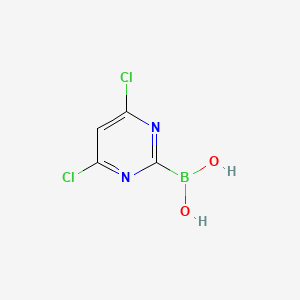
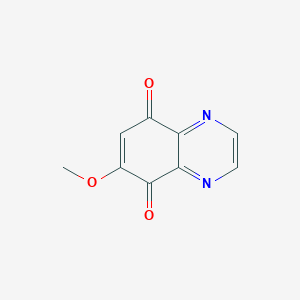





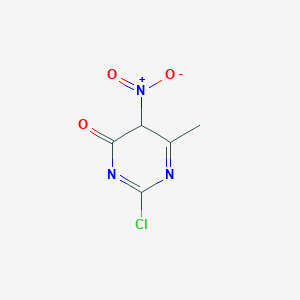

![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
